![molecular formula C23H39NO4 B14224788 N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide CAS No. 557104-88-8](/img/structure/B14224788.png)
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide: is an organic compound with the molecular formula C23H39NO4 This compound is characterized by its phenyl ring substituted with heptyloxy groups at the 2 and 5 positions, and a methoxyacetamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide typically involves the following steps:
Formation of the Phenyl Ring Substituents: The initial step involves the introduction of heptyloxy groups onto the phenyl ring. This can be achieved through nucleophilic substitution reactions where heptyl alcohol reacts with a suitable phenyl halide under basic conditions.
Introduction of the Methoxyacetamide Group: The methoxyacetamide group can be introduced through an acylation reaction. This involves reacting the substituted phenyl compound with methoxyacetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the methoxyacetamide moiety, potentially converting it to an alcohol.
Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid or aluminum chloride.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Chemistry: N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide can be used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology: In biological research, this compound can be used to study the interactions of substituted phenyl compounds with biological macromolecules. It may serve as a probe to investigate enzyme-substrate interactions or receptor binding.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery. Its structural features may be optimized to develop new therapeutic agents targeting specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals. Its derivatives may find applications in materials science, particularly in the development of novel polymers or coatings.
Mécanisme D'action
The mechanism of action of N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide involves its interaction with specific molecular targets. The heptyloxy groups enhance its lipophilicity, facilitating its passage through biological membranes. The methoxyacetamide moiety can interact with active sites of enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and require further research to elucidate.
Comparaison Avec Des Composés Similaires
N-[2,5-Bis(heptyloxy)phenyl]acetamide: Similar structure but lacks the methoxy group.
N-[2,5-Bis(heptyloxy)phenyl]-2-ethoxyacetamide: Similar structure with an ethoxy group instead of a methoxy group.
N-[2,5-Bis(heptyloxy)phenyl]-2-methoxypropionamide: Similar structure with a propionamide group instead of an acetamide group.
Uniqueness: N-[2,5-Bis(heptyloxy)phenyl]-2-methoxyacetamide is unique due to the presence of both heptyloxy and methoxyacetamide groups. This combination imparts distinct physicochemical properties, such as enhanced lipophilicity and specific reactivity, making it valuable for diverse applications in research and industry.
Propriétés
Numéro CAS |
557104-88-8 |
|---|---|
Formule moléculaire |
C23H39NO4 |
Poids moléculaire |
393.6 g/mol |
Nom IUPAC |
N-(2,5-diheptoxyphenyl)-2-methoxyacetamide |
InChI |
InChI=1S/C23H39NO4/c1-4-6-8-10-12-16-27-20-14-15-22(28-17-13-11-9-7-5-2)21(18-20)24-23(25)19-26-3/h14-15,18H,4-13,16-17,19H2,1-3H3,(H,24,25) |
Clé InChI |
VERICMQWBFJJMD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC1=CC(=C(C=C1)OCCCCCCC)NC(=O)COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


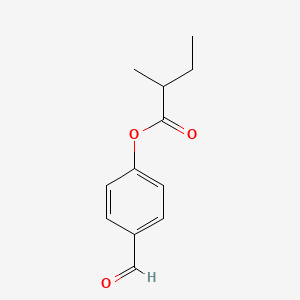
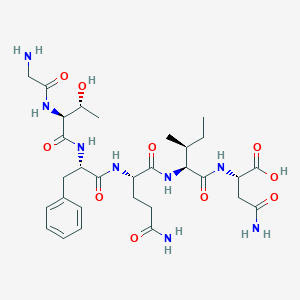
![1H-Indole, 3-[[4-(3-fluorophenyl)-1-piperidinyl]methyl]-2-phenyl-](/img/structure/B14224729.png)
![2-[(1R)-1-aminoundecyl]-5-methyl-1,3-oxazole-4-carboxylic acid](/img/structure/B14224743.png)
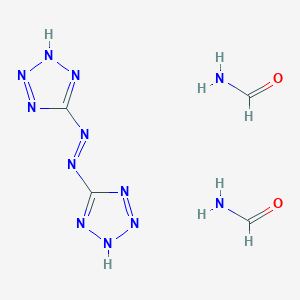

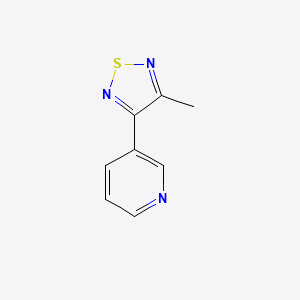
![Acetamide, N-[(1R,2R)-2-[methyl(phenylmethyl)amino]cyclohexyl]-](/img/structure/B14224765.png)
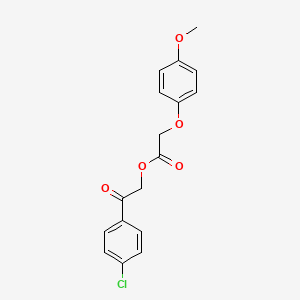
![6-[(4S)-4-[(2S)-butan-2-yl]-1,3-oxazolidin-2-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14224773.png)
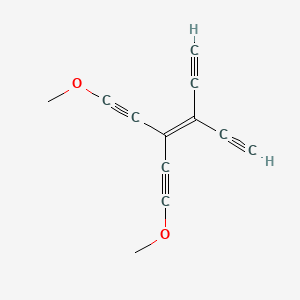
![4-Ethyl-2,2-bis[(propan-2-yl)oxy]-1,3,2-dioxagermolane](/img/structure/B14224784.png)
![Acetamide, 2-[bis(2-pyridinylmethyl)amino]-N-[1-(2-pyridinyl)ethyl]-](/img/structure/B14224785.png)
![Pyridine, 2-[2-(3,5-dimethoxyphenyl)-4-oxazolyl]-](/img/structure/B14224792.png)
